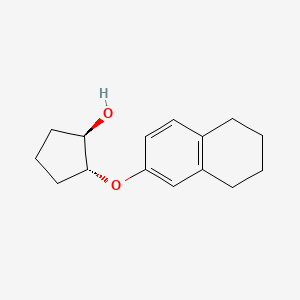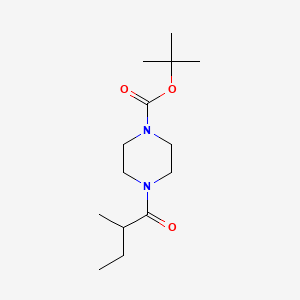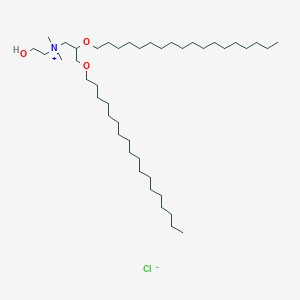
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with diethyl groups and a hydroxyimino functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with ethylbenzene, which undergoes a Friedel-Crafts acylation using propionyl chloride to form a propionyl-substituted benzene derivative.
Cyclization: The propionyl derivative is then cyclized to form an indanone structure.
Substitution: The indanone is further substituted with diethyl groups at the 5 and 6 positions through a series of acetylation and reduction steps.
Hydroxyimino Formation: Finally, the hydroxyimino group is introduced by reacting the indanone with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反応の分析
Types of Reactions
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diethyl-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted indanone derivatives depending on the reagents used.
科学的研究の応用
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.
作用機序
The mechanism of action of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways and neurotransmitter systems, making it relevant in the study of neuroprotective agents.
類似化合物との比較
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine: This compound is structurally similar but lacks the hydroxyimino group, making it less reactive in certain biochemical assays.
5-{2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}-2-oxo-1,2-dihydro-8-quinolinyl β-D-glucopyranosiduronic acid: This compound has a more complex structure and is used in different applications, particularly in medicinal chemistry.
Uniqueness
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its hydroxyimino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C13H15NO2/c1-3-8-5-10-7-12(14-16)13(15)11(10)6-9(8)4-2/h5-6,16H,3-4,7H2,1-2H3/b14-12- |
InChIキー |
YIJFICBDKBCFAB-OWBHPGMISA-N |
異性体SMILES |
CCC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)CC |
正規SMILES |
CCC1=C(C=C2C(=C1)CC(=NO)C2=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl}-4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanamide](/img/structure/B13358510.png)

![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358525.png)
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13358528.png)



![1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13358546.png)
![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13358555.png)

![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358559.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13358571.png)

